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Compound of Interest

Compound Name: 2-Isobutoxyaniline

Cat. No.: B008955

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental spectral data for 2-isobutoxyaniline is not readily available in public
scientific databases. The data presented in this document is based on computational
predictions from established cheminformatics software and should be used as a reference and
for guidance in experimental design.

This technical guide provides a comprehensive overview of the predicted spectral
characteristics of 2-isobutoxyaniline, a compound of interest in various research and
development domains. The guide is structured to provide researchers, scientists, and drug
development professionals with a detailed understanding of the expected Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule.

Core Spectroscopic Data

The following sections present the predicted spectral data for 2-isobutoxyaniline, organized
for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.[1]
The predicted *H and 3C NMR data for 2-isobutoxyaniline are summarized below.

Table 1: Predicted *H NMR Spectral Data for 2-Isobutoxyaniline
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
6.78 d, J=8.0 Hz 1H Ar-H
6.72 t, J=7.6 Hz 1H Ar-H
6.65 t, J=7.6 Hz 1H Ar-H
6.60 d, J=7.6 Hz 1H Ar-H
4.65 (broad s) s 2H -NH2
3.75 d, J=6.4 Hz 2H -O-CHz2-
2.10 m 1H -CH(CH3)2
1.05 d, J=6.8 Hz 6H -CH(CHs)2

Table 2: Predicted 13C NMR Spectral Data for 2-Isobutoxyaniline

Chemical Shift (o, ppm)

Assignment

147.5 C-O (Aromaitic)

136.9 C-N (Aromatic)

121.3 Ar-CH

118.9 Ar-CH

115.4 Ar-CH

112.1 Ar-CH

74.8 -O-CH2-

28.5 -CH(CHs)2

19.3 -CH(CH3)2
Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify functional groups within a molecule.[2] The predicted

significant IR absorption bands for 2-isobutoxyaniline are listed below.

Table 3: Predicted IR Spectral Data for 2-Isobutoxyaniline

Wavenumber (cm~?) Intensity Assignment
) N-H stretch (asymmetric and

3450 - 3300 Medium _

symmetric)
3060 - 3020 Medium Aromatic C-H stretch
2960 - 2870 Strong Aliphatic C-H stretch

N-H bend (scissoring) and
1620 - 1590 Strong )

C=C aromatic stretch
1510 - 1470 Strong C=C aromatic stretch
1240 - 1210 Strong Aryl-O stretch (asymmetric)
1050 - 1020 Medium C-N stretch

Ortho-disubstituted benzene
750 - 730 Strong

C-H bend

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) is a technique that provides information about

the molecular weight and fragmentation pattern of a compound.[3]

Table 4: Predicted Mass Spectrometry Data for 2-Isobutoxyaniline
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m/z Ratio Relative Intensity (%) Assighment
165 45 [M]* (Molecular lon)

[M - CaHsg]* (Loss of
109 100 _

isobutylene)
92 30 [CeHeN]*
77 15 [CeHs]* (Phenyl cation)
57 40 [CaHo]* (Isobutyl cation)

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR, IR, and MS spectra of
a liquid aromatic amine like 2-isobutoxyaniline.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 2-isobutoxyaniline in 0.6-0.7 mL of
a suitable deuterated solvent (e.g., chloroform-d, CDCIs).[1] A common choice for aromatic
amines is CDCIs due to its good dissolving power for many organic compounds.[4]

e instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
e H NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.

o Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,
and an acquisition time of 2-4 seconds.

o Process the data with Fourier transformation, phase correction, and baseline correction.
o Reference the spectrum to the residual solvent peak (e.g., CHCIs at 7.26 ppm).
e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C spectrum.
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o Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds,
and a larger number of scans compared to *H NMR due to the lower natural abundance of
1SC_

o Process the data similarly to the *H spectrum and reference it to the solvent peak (e.g.,
CDCls at 77.16 ppm).

Infrared (IR) Spectroscopy

For a liquid sample like 2-isobutoxyaniline, a neat (undiluted) sample can be analyzed using a
thin film method.[2]

o Sample Preparation: Place one to two drops of neat 2-isobutoxyaniline onto the surface of
a clean, dry salt plate (e.g., NaCl or KBr).[2]

o Cell Assembly: Carefully place a second salt plate on top of the first, allowing the liquid to
spread into a thin, uniform film between the plates.[2]

e instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

o Data Acquisition:

[e]

Record a background spectrum of the empty sample compartment.

o

Place the prepared salt plate assembly into the spectrometer's sample holder.

[¢]

Acquire the sample spectrum over the desired range (typically 4000-400 cm™1).

o

The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron lonization (EI) is a common method for the mass analysis of relatively small, volatile
organic molecules.[3]

o Sample Introduction: Introduce a small amount of the liquid sample into the mass
spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). The
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sample is vaporized in the ion source.[5]

e instrumentation: Use a mass spectrometer equipped with an electron ionization source.

« lonization: Bombard the gaseous sample molecules with a high-energy electron beam
(typically 70 eV).[3] This causes the molecules to ionize and fragment.

o Mass Analysis: The resulting positive ions are accelerated and separated based on their
mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

» Detection: A detector records the abundance of each ion at a specific m/z value, generating
the mass spectrum.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of
the spectral analysis of 2-isobutoxyaniline.
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Caption: Workflow for the spectral analysis of 2-isobutoxyaniline.
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Caption: Structure of 2-isobutoxyaniline with key predicted *H NMR assignments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Spectroscopic Profile of 2-Isobutoxyaniline: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b008955#2-isobutoxyaniline-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b008955?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

